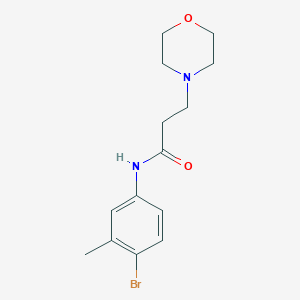

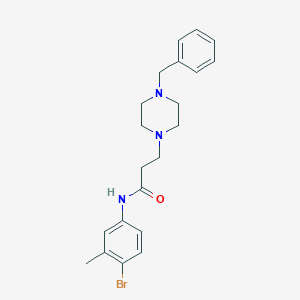

![molecular formula C15H21F2N3O2 B248179 N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248179.png)

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a promising approach for the development of anticancer drugs.

Mechanism of Action

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor-suppressive function. N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide binds to the hydrophobic pocket of MDM2 and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent apoptosis of cancer cells.

Biochemical and Physiological Effects:

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits cell proliferation and migration, and induces cell cycle arrest in the G1 phase. In addition, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. It also has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has some limitations for lab experiments, including its low solubility in water and the need for high concentrations to achieve its desired effects.

Future Directions

There are several future directions for the development and application of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide. One area of research is to optimize its pharmacokinetic properties and improve its solubility to enhance its efficacy in vivo. Another direction is to investigate the potential of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in combination with other anticancer drugs to enhance its therapeutic effects. Furthermore, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be used as a tool compound to study the MDM2-p53 pathway and identify new targets for the development of anticancer drugs.

Conclusion:

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a promising small molecule inhibitor that targets the MDM2-p53 pathway for the development of anticancer drugs. Its specificity and favorable pharmacokinetic properties make it an attractive candidate for further research and development. With ongoing studies and optimization, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has the potential to become a safe and effective treatment option for various types of cancer.

Synthesis Methods

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-(2-hydroxyethyl)piperazine and subsequent acylation with propanoyl chloride. The final product is obtained after purification using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been extensively studied for its potential as an anticancer drug. In vitro studies have shown that N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies using mouse models have also demonstrated the efficacy of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in reducing tumor growth and increasing survival rates.

properties

Product Name |

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |

|---|---|

Molecular Formula |

C15H21F2N3O2 |

Molecular Weight |

313.34 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |

InChI |

InChI=1S/C15H21F2N3O2/c16-13-2-1-12(11-14(13)17)18-15(22)3-4-19-5-7-20(8-6-19)9-10-21/h1-2,11,21H,3-10H2,(H,18,22) |

InChI Key |

XICMQOBCAKGYQD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO |

Canonical SMILES |

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

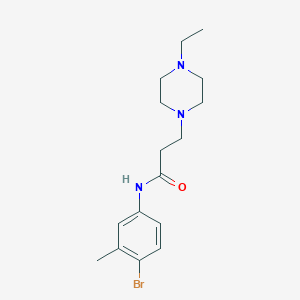

![N-(4-bromo-3-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248100.png)

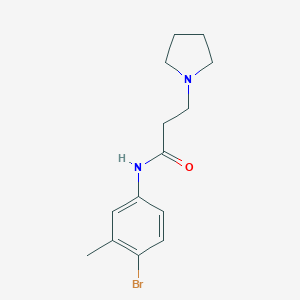

![Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B248104.png)

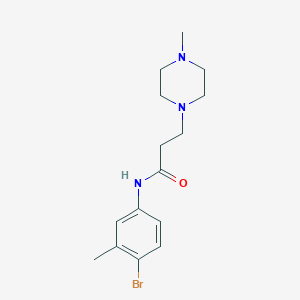

![Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248106.png)

![N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248109.png)

![N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248111.png)

![3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248117.png)